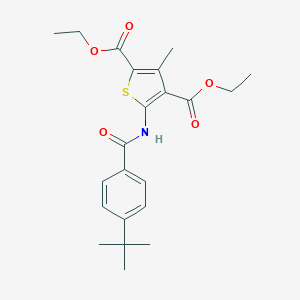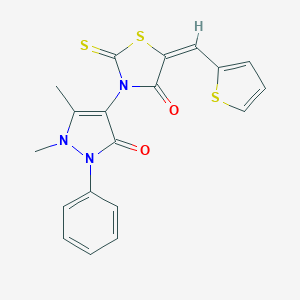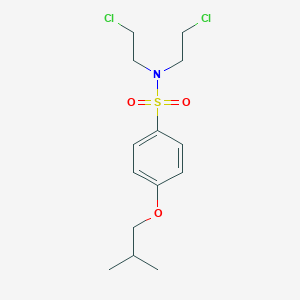![molecular formula C30H30N4O4 B403107 4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B403107.png)
4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound belonging to the class of bispyrazoles. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
The synthesis of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent results, and the products are isolated by simple filtration . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include sodium acetate, methanol, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound induces apoptosis through the activation of p53-mediated pathways and the inhibition of autophagy proteins .
Comparaison Avec Des Composés Similaires
Similar compounds include other bispyrazoles and pyrazole derivatives, such as:
- 4,4’-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-[(3,4-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Compared to these compounds, 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits unique properties due to the presence of the ethoxy and methoxy groups, which enhance its biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C30H30N4O4 |
|---|---|
Poids moléculaire |
510.6g/mol |
Nom IUPAC |
4-[(3-ethoxy-4-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H30N4O4/c1-5-38-25-18-21(16-17-24(25)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3 |
Clé InChI |
MRDJGWOVJVTHND-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403024.png)
![ETHYL 2-[(3-BROMOPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B403030.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403031.png)

![ethyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403033.png)
![ETHYL 2-(2-FURYLMETHYLENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B403034.png)
![ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B403035.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403038.png)


![2-(benzylsulfanyl)-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B403041.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-cyclododecylideneacetohydrazide](/img/structure/B403045.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B403046.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(3,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B403047.png)
